3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

Catalog No.
S534108
CAS No.
32896-53-0
M.F
C23H32N2O3
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propa...

CAS Number

32896-53-0

Product Name

3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

IUPAC Name

3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H32N2O3/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3/t14?,15?,17-,19-,21-/m1/s1

InChI Key

JQYLIGHHVGCTPR-LYRPIDSHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4

Solubility

Soluble in DMSO

Synonyms

Lilly 53857, LY 53857, LY-53857

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4

Description

The exact mass of the compound LY-53857 free base is 384.2413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate is a complex organic compound belonging to the class of indoloquinoline derivatives. This compound features a unique structure characterized by a hexahydroindole framework fused with a quinoline moiety, which contributes to its biological activity and potential applications. The molecular formula of this compound is C20H26N2OC_{20}H_{26}N_{2}O, and it has a molecular weight of approximately 342.4 g/mol .

The chemical reactivity of 3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate can be attributed to the presence of functional groups such as the hydroxyl group and the carboxylate ester. These groups allow for various chemical transformations including:

  • Esterification: Reacting with acids to form esters.
  • Hydrolysis: Breaking down the ester into an alcohol and acid under acidic or basic conditions.
  • Reduction: The hydroxyl group can be reduced to form an alcohol or further modified.

These reactions can facilitate the synthesis of analogs or derivatives with potentially enhanced properties.

This compound exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess:

  • Antitumor properties: Indoloquinoline derivatives are known for their anticancer activities.
  • Antimicrobial effects: Some studies indicate potential efficacy against various bacterial strains.
  • Neuroprotective effects: The structural features may contribute to neuroprotective activities.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate typically involves multi-step synthetic routes. General methods include:

  • Formation of the Indoloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Modification of Functional Groups: Introducing the hydroxyl and carboxylate groups via selective reactions such as alkylation or acylation.
  • Purification: Techniques like chromatography are employed to isolate the desired product from reaction mixtures.

Each step requires careful optimization to achieve high yields and purity.

The applications of 3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate are diverse and include:

  • Pharmaceutical development: As a potential lead compound for new drugs targeting cancer and infectious diseases.
  • Research tool: Used in studies investigating indole-based compounds and their biological effects.

Interaction studies have shown that this compound can interact with various biological targets. Its ability to bind to specific receptors or enzymes could explain its biological activity. Studies often focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to certain receptors implicated in disease processes.
  • Enzyme Inhibition Assays: Assessing whether the compound inhibits key enzymes involved in metabolic pathways.

These interactions are critical for understanding its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate. Notable examples include:

  • 7-Methylindole: Lacks the quinoline structure but shares the indole framework.
  • Quinoline Derivatives: Such as 4-methylquinoline which has different substituents but retains similar core characteristics.
  • Indoloquinoline Compounds: Like 5-methoxyindolo[3,2-b]quinoline known for its anticancer properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
3-Hydroxybutan-2-yl (this compound)Indoloquinoline with hydroxyl and esterAntitumor
7-MethylindoleSimple indole structureModerate antimicrobial
4-MethylquinolineQuinoline core with methyl groupAntimicrobial
5-Methoxyindolo[3,2-b]quinolineIndoloquinoline with methoxy groupAnticancer

This comparison highlights the uniqueness of 3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate in terms of its complex structure and potential applications in medicinal chemistry. Further studies are warranted to explore its full range of biological activities and therapeutic potentials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.24129289 g/mol

Monoisotopic Mass

384.24129289 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OK43YC00I7

MeSH Pharmacological Classification

Serotonin Antagonists

Wikipedia

Ly-53857 free base

Dates

Modify: 2024-02-18
1: Inoue-Matsuhisa E, Sogo S, Mizota A, Taniai M, Takenaka H, Mano T. Effect of MCI-9042, a 5-HT2 receptor antagonist, on retinal ganglion cell death and retinal ischemia. Exp Eye Res. 2003 Apr;76(4):445-52. PubMed PMID: 12634109.

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